

Synthesis and Preparation of (Diacetoxyiodo)benzene: A Technical Guide

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Compound of Interest		
Compound Name:	(Diacetoxyiodo)benzene	
Cat. No.:	B116549	Get Quote

(Diacetoxyiodo)benzene, also known as Phenyliodine(III) Diacetate (PIDA), is a hypervalent iodine compound widely utilized in organic chemistry as a versatile and mild oxidizing agent.[1] [2] Its electrophilic character and stability make it a valuable reagent for a broad array of chemical transformations, including C-H bond oxidations, oxidative rearrangements, and the construction of heterocyclic systems.[2][3] This document provides an in-depth technical guide on the principal methodologies for its synthesis and preparation, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

(Diacetoxyiodo)benzene is a white, crystalline solid that is stable and can be stored indefinitely.[1][4] It is soluble in various organic solvents, which facilitates its use in a wide range of reaction conditions.[1][3]



Property	Value	Reference
IUPAC Name	1,1'-[(Phenyl-λ3- iodanediyl)bis(oxy)]di(ethan-1- one)	[1]
Common Names	Phenyliodine(III) diacetate (PIDA), Iodobenzene diacetate	[1][4]
Molecular Formula	C10H11IO4	[1]
Molar Mass	322.098 g⋅mol ⁻¹	[1]
Appearance	White crystalline powder	[1]
Melting Point	163–165 °C	[1]
Solubility	Acetic acid, Acetonitrile, Dichloromethane	[1][3]
Crystal Structure	Orthorhombic	[1]

Synthetic Methodologies

Several effective methods have been developed for the preparation of **(diacetoxyiodo)benzene**. The most common strategies involve the oxidation of iodobenzene, although synthesis from other precursors or even directly from benzene is also possible.

The most prevalent and practical approach to synthesizing (diacetoxyiodo)benzene is the direct oxidation of iodobenzene using various oxidizing agents.

Method A: Oxidation with Peracetic Acid

This is a classic and highly efficient method that produces (diacetoxyiodo)benzene in high yield and purity.[5] The reaction involves the direct oxidative diacetoxylation of iodobenzene with commercial peracetic acid in an acetic acid medium.[2][5]

Reaction Scheme: $C_6H_5I + CH_3CO_3H + CH_3CO_2H \rightarrow C_6H_5I(O_2CCH_3)_2 + H_2O[1]$

Quantitative Data Summary



Oxidant	Substrate	Key Condition s	Reaction Time	Yield	Purity	Referenc e
40% Peracetic Acid	lodobenze ne	30-40 °C	50-60 minutes	79%	High	[5]

Detailed Experimental Protocol[5]

- Apparatus Setup: A 200-mL beaker is equipped with a magnetic stirrer and placed in a water bath maintained at 30 °C.
- Charging Reactant: The beaker is charged with 20.4 g (0.10 mole) of iodobenzene.
- Addition of Oxidant: 36 g (31 mL, 0.24 mole) of commercial 40% peracetic acid is added dropwise to the well-stirred iodobenzene over 30–40 minutes, maintaining the bath temperature at 30 °C.
- Reaction: Stirring is continued for an additional 20 minutes at 30 °C. During this time, a homogeneous yellow solution forms, and crystallization of the product may commence.
- Isolation: The reaction mixture is cooled in an ice bath for 1 hour. The precipitated white crystals are collected by filtration on a Büchner funnel.
- Washing: The collected crystals are washed with two 25-mL portions of cold water, followed by two 25-mL portions of n-hexane.
- Drying: The product is air-dried to yield the final (diacetoxyiodo)benzene.

Method B: Oxidation with Sodium Percarbonate

A more recent, safer, and environmentally benign method utilizes sodium percarbonate as the oxidant in a mixed solvent system.[6] This procedure is effective and yields a product of high purity (96-99%) without the need for further recrystallization.[6]

Quantitative Data Summary



Oxidant	Substrate	Key Condition s	Reaction Time	Yield	Purity	Referenc e
Sodium Percarbon ate	Iodoarenes	Ac ₂ O/AcO H/CH ₂ Cl ₂ , 40 °C	5 hours	Not specified	96-99%	[6]

Detailed Experimental Protocol[6]

- Oxidant Preparation: Sodium percarbonate (18.4 mmol) is added portionwise to a stirred mixture of acetic anhydride (7.0 mL), acetic acid (5.8 mL), and dichloromethane (40 mL). The mixture is stirred for 1.5 hours at a temperature not exceeding 30 °C.
- Reactant Addition: The respective iodoarene (6.4 mmol) is added to the mixture.
- Reaction: The reaction mixture is stirred at 40 °C for 5 hours.
- Work-up: After cooling, the precipitated sodium acetate is removed by filtration under reduced pressure and washed with dichloromethane.
- Solvent Removal: The combined filtrates are evaporated under vacuum.
- Crystallization: Cold (0-5 °C) 10% aqueous acetic acid (15 mL) is rapidly added to the residue, and the flask is stored in a cooler for several hours to allow for crystallization.
- Isolation and Drying: The colorless crystals are collected by filtration, washed with hexane, and air-dried in the dark.

Method C: Oxidation with Sodium Perborate

This method employs sodium perborate tetrahydrate as the oxidizing agent in glacial acetic acid, often with the addition of acetic anhydride to facilitate the reaction.[7][8] Yields can vary based on the scale and specific conditions.

Quantitative Data Summary



Oxidant	Substrate	Key Conditions	Reaction Time	Yield	Reference
Sodium Perborate	Iodobenzene	AcOH/Ac ₂ O, 40-45 °C	12 hours	71.4%	[7][8]
Sodium Perborate	Iodobenzene	AcOH/Ac ₂ O, 40-45 °C	6 hours	66.8%	[7][8]
Sodium Perborate	Iodobenzene	AcOH, 40 °C	24 hours	44.2%	[7][8]

(Diacetoxyiodo)benzene can also be prepared from other iodine-containing compounds.

- From Iodosylbenzene: The first historical synthesis involved dissolving iodosylbenzene (C₆H₅IO) in hot glacial acetic acid.[1][6]
 - Reaction: C₆H₅IO + 2 CH₃CO₂H → C₆H₅I(O₂CCH₃)₂ + H₂O[1]
- From Iodobenzene Dichloride: This method involves hydrolyzing iodobenzene dichloride to iodosobenzene, which is then reacted with acetic acid.[5]

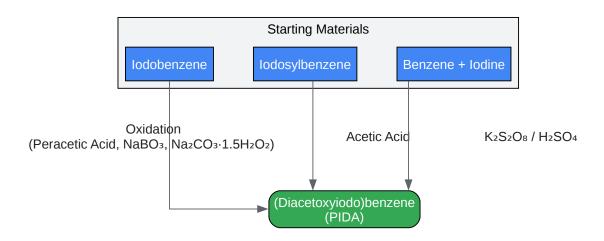
More advanced methods allow for the direct synthesis from benzene and iodine, bypassing the need to pre-synthesize iodobenzene. This is achieved using a strong oxidizing agent like potassium peroxydisulfate.[1][9]

• Reaction: C₆H₆ + I₂ + 2 CH₃CO₂H + K₂S₂O₈ → C₆H₅I(O₂CCH₃)₂ + KI + H₂SO₄ + KHSO₄[1]

Visualized Workflows and Pathways

The following diagrams illustrate the relationships between the synthetic methods and provide a visual guide to the experimental workflows.

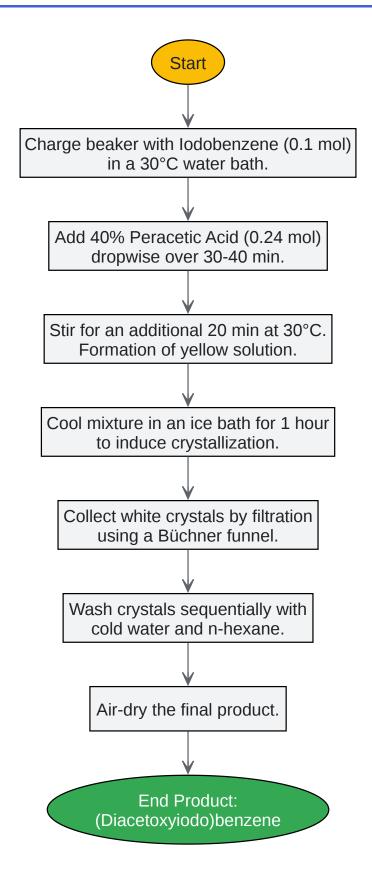




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Caption: Overview of major synthetic pathways to (Diacetoxyiodo)benzene.

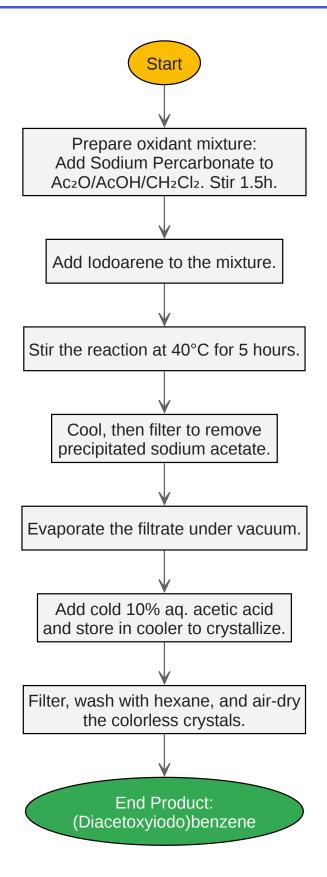




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Caption: Experimental workflow for synthesis via the Peracetic Acid method.





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